N-[4-(cyclohexylcarbamoyl)phenyl]-4-ethoxy-3-methoxybenzamide
Overview
Description
N-[4-(cyclohexylcarbamoyl)phenyl]-4-ethoxy-3-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group attached to a phenyl ring, and an ethoxy and methoxy group attached to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylcarbamoyl)phenyl]-4-ethoxy-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxy-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminocyclohexylcarbamate to yield the desired product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is crucial in ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclohexylcarbamoyl)phenyl]-4-ethoxy-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific substituents on the benzamide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of N-[4-(cyclohexylcarbamoyl)phenyl]-4-ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit specific signaling pathways involved in inflammation or cancer progression by binding to key regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(cyclohexylcarbamoyl)phenyl]-1-ethylpyrazole-3-carboxamide
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
Uniqueness
N-[4-(cyclohexylcarbamoyl)phenyl]-4-ethoxy-3-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in various applications.
Properties
IUPAC Name |
N-[4-(cyclohexylcarbamoyl)phenyl]-4-ethoxy-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-3-29-20-14-11-17(15-21(20)28-2)23(27)25-19-12-9-16(10-13-19)22(26)24-18-7-5-4-6-8-18/h9-15,18H,3-8H2,1-2H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYFFMBZUZXRGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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